

variability in phospho-eNOS (Thr495) antibody specificity and performance

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Compound of Interest

Compound Name: eNOS pT495 decoy peptide

Cat. No.: B12373733 Get Quote

Technical Support Center: Phospho-eNOS (Thr495) Antibodies

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using antibodies targeting phosphorylated endothelial nitric oxide synthase at threonine 495 (phospho-eNOS (Thr495)).

Frequently Asked Questions (FAQs)

Q1: What is the significance of eNOS phosphorylation at Threonine 495?

A1: Phosphorylation of endothelial nitric oxide synthase (eNOS) at threonine 495 (Thr495) is an inhibitory post-translational modification. This phosphorylation event is primarily mediated by protein kinase C (PKC) and Rho-kinase.[1] Functionally, phosphorylation at this site hinders the binding of calmodulin to eNOS, which is a necessary step for the enzyme's activation and subsequent production of nitric oxide (NO).[2] Therefore, detecting the phosphorylation state of Thr495 is crucial for understanding the regulation of eNOS activity in various physiological and pathological conditions.

Q2: Which applications are validated for most commercial phospho-eNOS (Thr495) antibodies?

A2: Based on data from several major suppliers, the most commonly validated application for phospho-eNOS (Thr495) antibodies is Western Blotting (WB).[3][4][5][6][7] Some antibodies

Troubleshooting & Optimization





are also validated for Immunoprecipitation (IP), Immunohistochemistry (IHC), and Immunofluorescence (IF).[3][7] It is essential to consult the datasheet for the specific antibody you are using to confirm its validated applications.

Q3: Why am I not getting a signal in my Western Blot for phospho-eNOS (Thr495)?

A3: Several factors could lead to a weak or absent signal. These include:

- Low Phosphorylation Level: The level of eNOS phosphorylation at Thr495 may be low in your specific cell or tissue type under basal conditions. Consider treating your cells with a known activator of PKC, such as Phorbol 12-myristate 13-acetate (PMA), to induce phosphorylation.
- Suboptimal Antibody Dilution: The antibody concentration may be too low. Perform a titration experiment to determine the optimal antibody dilution for your experimental setup.
- Issues with Protein Extraction: Ensure that your lysis buffer contains phosphatase inhibitors to prevent dephosphorylation of your target protein during sample preparation.
- Poor Transfer: Verify that the protein transfer from the gel to the membrane was successful using a total protein stain like Ponceau S.
- Inactive Secondary Antibody: Confirm that your secondary antibody is active and recognizes
 the primary antibody's host species.

Q4: I am seeing multiple non-specific bands in my Western Blot. What could be the cause?

A4: Non-specific bands can arise from several sources:

- High Antibody Concentration: Both primary and secondary antibody concentrations might be too high. Try reducing the antibody dilutions.
- Insufficient Blocking: Ensure you are using an appropriate blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) and that the blocking step is sufficiently long (at least 1 hour at room temperature).



- Inadequate Washing: Increase the number and duration of wash steps to remove nonspecifically bound antibodies.
- Cross-reactivity: The antibody may be cross-reacting with other phosphorylated proteins. Check the antibody datasheet for any known cross-reactivities.

Troubleshooting Guides Western Blotting (WB)

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Problem	Possible Cause	Recommended Solution	
No or Weak Signal	Low abundance of phosphorylated protein.	Treat cells with a PKC activator (e.g., PMA) to increase p-eNOS (Thr495) levels. Use a positive control lysate from appropriately treated cells.	
Antibody dilution is too high.	Optimize the primary antibody concentration by performing a dilution series.		
Insufficient protein loading.	Load at least 20-30 μg of total protein per lane.		
Dephosphorylation of the sample.	Always use fresh lysis buffer containing a cocktail of phosphatase inhibitors.		
Inefficient transfer to the membrane.	Verify transfer efficiency with Ponceau S staining. For large proteins like eNOS (~140 kDa), consider an overnight transfer at 4°C.	_	
High Background	Antibody concentration is too high.	Decrease the primary and/or secondary antibody concentration.	
Inadequate blocking.	Use 5% Bovine Serum Albumin (BSA) in TBST for blocking, as milk contains phosphoproteins that can increase background. Increase blocking time to 1-2 hours at room temperature.		
Insufficient washing.	Increase the number of washes (at least 3-4 times for 5-10 minutes each) with TBST.		



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Non-specific Bands	Primary antibody cross- reactivity.	Consult the manufacturer's datasheet for specificity data. Perform a peptide blocking experiment by pre-incubating the antibody with the immunizing phosphopeptide.
Protein degradation.	Add protease inhibitors to your lysis buffer.	

Immunohistochemistry (IHC) / Immunofluorescence (IF)



Problem	Possible Cause	Recommended Solution	
No or Weak Staining	Low target expression.	Use a positive control tissue known to express p-eNOS (Thr495).	
Inappropriate antigen retrieval.	Optimize the antigen retrieval method (heat-induced vs. enzymatic) and buffer (citrate vs. EDTA).		
Antibody not penetrating the tissue.	Ensure proper permeabilization (e.g., with Triton X-100 or saponin) if the target is intracellular.		
High Background	Non-specific antibody binding.	Increase the concentration and duration of the blocking step. Use a blocking serum from the same species as the secondary antibody.	
Autofluorescence of the tissue.	Use an autofluorescence quenching reagent or try a different fluorophore with a longer wavelength.		
Non-specific Staining Cross-reactivity of the primary or secondary antibody.		Run a negative control without the primary antibody to check for non-specific binding of the secondary antibody.	

Quantitative Data Summary

The following table summarizes the characteristics of commercially available phospho-eNOS (Thr495) antibodies. This information is intended as a guide, and it is crucial to consult the specific product datasheet for detailed information.



Vendor	Catalog Number	Host	Clonality	Validated Applications	Recommend ed Dilution (WB)
Cell Signaling Technology	9574S	Rabbit	Polyclonal	WB, IP	1:1000
Merck Millipore	04-811	Rabbit	Monoclonal	WB	1:2000 - 1:10,000
Proteintech	28939-1-AP	Rabbit	Polyclonal	WB, ELISA	1:500 - 1:2000
Thermo Fisher Scientific	BS-3731R	Rabbit	Polyclonal	WB, IHC(P), IHC(F), ICC/IF, Flow, ELISA	1:300
Thermo Fisher Scientific	PA5-17706	Rabbit	Polyclonal	WB, IP	Not specified

Experimental Protocols Detailed Western Blot Protocol for Phospho-eNOS (Thr495)

- Sample Preparation:
 - Culture cells to the desired confluency and treat with appropriate stimuli (e.g., PMA for 30 minutes) to induce eNOS phosphorylation at Thr495.
 - Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
 - Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Determine the protein concentration of the supernatant using a BCA assay.



• SDS-PAGE and Transfer:

- \circ Denature 20-30 μg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
- Separate the proteins on an 8% SDS-polyacrylamide gel.
- Transfer the proteins to a PVDF membrane. For eNOS (~140 kDa), a wet transfer overnight at 4°C is recommended.

Immunoblotting:

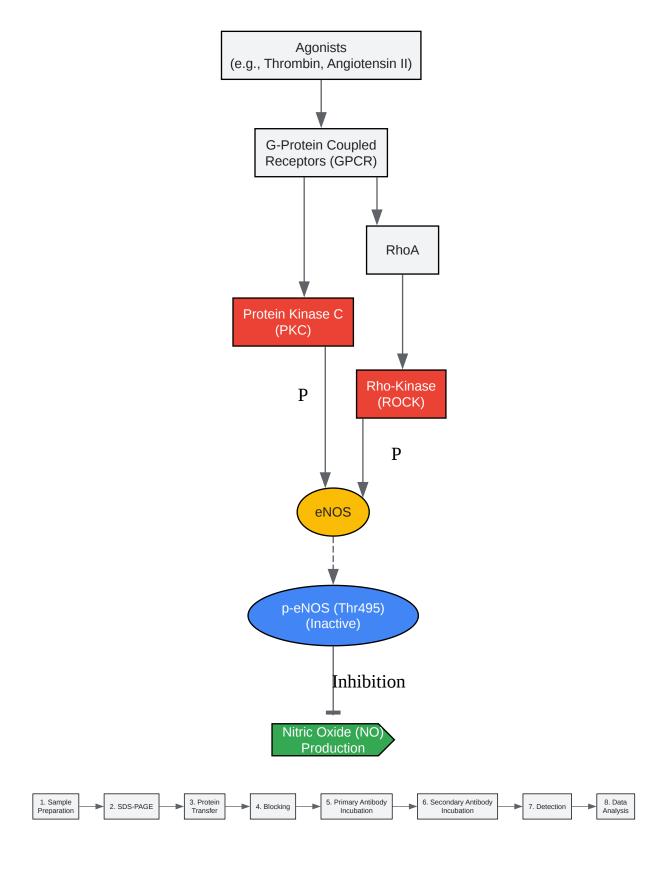
- Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary phospho-eNOS (Thr495) antibody at the manufacturer's recommended dilution in 5% BSA/TBST overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with an HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.

Detection:

- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
- Detect the signal using a chemiluminescence imaging system.
- To confirm equal loading, strip the membrane and re-probe with an antibody against total eNOS or a housekeeping protein like GAPDH.

Visualizations





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